molecular formula C13H14N2O2 B11877234 Butyl quinoxaline-6-carboxylate CAS No. 919536-02-0

Butyl quinoxaline-6-carboxylate

Cat. No.: B11877234
CAS No.: 919536-02-0
M. Wt: 230.26 g/mol
InChI Key: NSWANOLDUZHSFH-UHFFFAOYSA-N
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Description

Butyl quinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological and industrial applications. Quinoxalines are characterized by a fused benzene and pyrazine ring structure, making them versatile in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl quinoxaline-6-carboxylate typically involves the condensation of 1,2-diamines with 1,2-diketones. One efficient method uses titanium silicate (TS-1) as a catalyst in methanol at room temperature . This reaction is scalable and the catalyst is recyclable, making it suitable for industrial applications.

Industrial Production Methods

Industrial production often employs transition-metal-free catalysis to ensure eco-friendly and cost-effective synthesis. Methods such as the use of phosphate-based heterogeneous catalysts like mono-ammonium phosphate (MAP) or di-ammonium phosphate (DAP) have been explored .

Chemical Reactions Analysis

Types of Reactions

Butyl quinoxaline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline-1,4-dioxide derivatives.

    Reduction: Reduction reactions can yield different quinoxaline derivatives.

    Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which have significant biological and industrial applications .

Scientific Research Applications

Butyl quinoxaline-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl quinoxaline-6-carboxylate involves its interaction with various molecular targets. For instance, quinoxaline derivatives can inhibit enzymes like trypanothione reductase, which is crucial for the survival of certain parasites . This inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline
  • Cinnoline
  • Phthalazine

Uniqueness

Butyl quinoxaline-6-carboxylate stands out due to its unique combination of a butyl group and a quinoxaline core, which enhances its solubility and reactivity compared to other quinoxaline derivatives .

Conclusion

This compound is a versatile compound with significant potential in various fields, from chemistry and biology to medicine and industry. Its unique structure and reactivity make it a valuable subject for ongoing research and development.

Properties

CAS No.

919536-02-0

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

butyl quinoxaline-6-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-2-3-8-17-13(16)10-4-5-11-12(9-10)15-7-6-14-11/h4-7,9H,2-3,8H2,1H3

InChI Key

NSWANOLDUZHSFH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC2=NC=CN=C2C=C1

Origin of Product

United States

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